5-Amino-3-(2-(5-nitro-2-furyl)vinyl)-1,2,4-oxadiazole
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Overview
Description
A nitrovinyl furan used as a schistosomicidal agent and proposed for trypanosomiasis, especially Chagas disease.
Scientific Research Applications
Heterocyclic Chemistry and Drug Discovery
Oxadiazoles, including the 1,2,4-oxadiazole moiety found in 5-Amino-3-(2-(5-nitro-2-furyl)vinyl)-1,2,4-oxadiazole, have been extensively studied in heterocyclic chemistry due to their significant pharmacological potential. These compounds are known for their diverse biological activities, with studies highlighting their applications in medicinal chemistry, particularly in the development of new therapeutic agents. Oxadiazole derivatives exhibit a wide range of pharmacological activities such as antibacterial, anti-inflammatory, antituberculous, antifungal, anti-diabetic, and anticancer effects. The oxadiazole core, due to its favorable physical and chemical properties, enhances pharmacological activity through hydrogen bond interactions with biomacromolecules, making it a key focus in drug discovery and development processes (Wang et al., 2022).
Synthesis and Therapeutic Potential
The synthesis of 1,2,4-oxadiazoles, including the specific compound , primarily involves reactions based on primary amidoximes and acylating agents. This synthetic versatility allows for the exploration of a wide range of derivatives with potential therapeutic applications. The oxadiazole ring's peculiar structure, particularly in the 1,2,4-regioisomer, facilitates effective binding with various enzymes and receptors in biological systems, eliciting numerous bioactivities. This has spurred research into developing oxadiazole-based derivatives for treating various ailments, highlighting their significant therapeutic worth and contribution to medicinal chemistry advancements (Kayukova, 2005).
Properties
CAS No. |
21959-57-9 |
---|---|
Molecular Formula |
C8H6N4O4 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
3-[2-(5-nitrofuran-2-yl)ethenyl]-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C8H6N4O4/c9-8-10-6(11-16-8)3-1-5-2-4-7(15-5)12(13)14/h1-4H,(H2,9,10,11) |
InChI Key |
RMZNNIOKNRDECR-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC2=NOC(=N2)N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC2=NOC(=N2)N |
Synonyms |
5-Amino-3-((5-nitro-2-furyl)vinyl)-1,2,4-oxadiazole S 18506 S-18506 S18506 SQ 18 506 SQ 18506 SQ-18506 SQ18506 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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